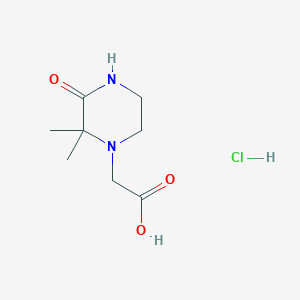![molecular formula C9H15ClN2O B3091112 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1216431-19-4](/img/structure/B3091112.png)
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride
Vue d'ensemble
Description
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the linear formula C9 H14 N2 O . Cl H . It has a molecular weight of 202.68 . The compound is typically in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 202.68 . The compound’s InChI code is 1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H , which provides information about its molecular structure.Applications De Recherche Scientifique
Chemical Synthesis and Evaluation
- Uterine Relaxant Activity : Novel derivatives of 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride exhibited potent uterine relaxant activity and delayed labor onset in pregnant rats, while showing minimal cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan, Kodgule, & Chaudhari, 2005).
Radiochemical Synthesis
- Carbon-14 Labeling : The antihypertensive drug 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl ]oxy} -2-propanol hydrochloride was successfully labeled with carbon-14, contributing to advanced radiochemical studies (Gransden, Roth, & Takahashi, 1983).
Bioorganic Synthesis
- Selenium-Containing Heterocycles : The synthesis of 2-Arylaminoselenazolo[5,4-b]pyridines, involving the reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates, highlights the versatility of this compound in heterocyclic chemistry (Atanassov, Linden, & Heimgartner, 2003).
Pharmaceutical Research
- Crystal Polymorphism Studies : In-depth analysis of the crystal polymorphism of local anaesthetic drugs like falicaine and dyclonine hydrochlorides, structurally related to this compound, provides insights into pharmaceutical applications (Schmidt, 2005).
Synthesis of Novel Antidepressants
- Antidepressant Agents Development : A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, structurally similar to this compound, were synthesized and evaluated as potential antidepressant agents, highlighting the compound's relevance in neuropsychopharmacology (Clark et al., 1979).
Polymorphism and Spectroscopic Studies
- Analytical Characterization : Detailed spectroscopic and diffractometric studies on polymorphic forms of investigational pharmaceutical compounds closely related to this compound have been conducted, emphasizing its role in pharmaceutical analysis (Vogt et al., 2013).
Cardioselective Beta-blockers Development
- Cardioselective Beta-Blockade : Research into 1-amino-3-aryloxy-2-propanols, structurally akin to this compound, contributed to the development of cardioselective beta-adrenergic blocking agents (Hoefle et al., 1975).
Biochemical and Pharmacological Insights
- Beta-Adrenoceptor Stimulant Properties : Studies on 2-[(2-amidoethyl)amino]-1-arylethanols and 1-[(2-amidoethyl)amino]-3-(aryloxy)-2-propanols, related to this compound, provided valuable insights into their stimulant properties on beta-adrenoceptors (Barlow, Main, & Snow, 1981).
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFOOMQJCKVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)



![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)

![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)




